molecular formula C2H6N2O2 B1520524 2,N-Dihydroxy-acetamidine CAS No. 73728-45-7

2,N-Dihydroxy-acetamidine

Cat. No.: B1520524
CAS No.: 73728-45-7
M. Wt: 90.08 g/mol
InChI Key: WEOOQFYHYZGYRC-UHFFFAOYSA-N
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Description

2,N-Dihydroxy-acetamidine is a hypothetical or less-documented acetamide derivative characterized by hydroxyl (-OH) substituents on both the 2-position of the acetamidine backbone and the nitrogen atom. Acetamidine itself (CH₃C(=NH)NH₂) is a precursor in organic synthesis, but the addition of hydroxyl groups likely enhances its polarity, hydrogen-bonding capacity, and reactivity. Hydroxy-substituted acetamidines may find use in pharmaceutical research, coordination chemistry, or as intermediates in synthesizing bioactive molecules.

Properties

CAS No.

73728-45-7

Molecular Formula

C2H6N2O2

Molecular Weight

90.08 g/mol

IUPAC Name

N',2-dihydroxyethanimidamide

InChI

InChI=1S/C2H6N2O2/c3-2(1-5)4-6/h5-6H,1H2,(H2,3,4)

InChI Key

WEOOQFYHYZGYRC-UHFFFAOYSA-N

SMILES

C(C(=NO)N)O

Isomeric SMILES

C(/C(=N\O)/N)O

Canonical SMILES

C(C(=NO)N)O

Pictograms

Irritant

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N’,2-Dihydroxyacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’,2-Dihydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with N,N-Dimethylacetamide and N,N-Diethylacetamide

N,N-Dimethylacetamide (DMA) and N,N-Diethylacetamide (DEA) are common solvents and industrial reagents. Key differences arise from their substituents:

Property 2,N-Dihydroxy-acetamidine N,N-Dimethylacetamide N,N-Diethylacetamide
Molecular Formula C₂H₆N₂O₂ C₄H₉NO C₆H₁₃NO
Molecular Weight ~90.08 87.12 115.18
Key Groups -NH₂, -OH -N(CH₃)₂ -N(C₂H₅)₂
Polarity High (hydrophilic) Moderate Low (hydrophobic)
Applications Research chemical Solvent, polymer production Solvent, synthesis
Toxicity Unknown Neurotoxicity Limited data
  • DMA and DEA, with electron-donating alkyl groups, exhibit lower reactivity but higher thermal stability .
  • Solubility: The hydrophilic nature of this compound suggests superior water solubility, contrasting with DMA’s miscibility in polar organic solvents and DEA’s preference for non-aqueous systems.

Comparison with Chloroacetamide Herbicides

Chloroacetamides like alachlor (C₁₄H₂₀ClNO₂) and pretilachlor (C₁₇H₂₆ClNO₂) are agrochemicals with chlorine and alkoxy substituents :

Property This compound Alachlor
Functional Groups -NH₂, -OH -Cl, -OCH₃
Lipophilicity Low High
Bioactivity Unlikely pesticidal Herbicidal (inhibits weeds)
Environmental Fate Rapid degradation Persistent in soil
  • Mechanism : Chlorine atoms in alachlor enhance lipid solubility, enabling membrane penetration in plants. Hydroxyl groups in this compound may favor interactions with metal ions or polar biomolecules, suggesting applications in catalysis or medicine.

Biological Activity

2,N-Dihydroxy-acetamidine is an organic compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

This compound is characterized by the presence of two hydroxyl groups and an amidine functional group. Its chemical structure can be represented as follows:

NH2C O C OH 2\text{NH}_2\text{C O C OH 2}

This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been investigated for its role as an enzyme inhibitor and ligand in biochemical assays. The compound's mechanism involves binding to molecular targets, which alters their activity and leads to various biological effects, including:

  • Enzyme Inhibition : this compound has shown potential in inhibiting certain enzymes, which may be beneficial in therapeutic contexts.
  • Ligand Activity : Its ability to act as a ligand suggests potential applications in drug design and development.

Biological Activity Studies

Several studies have explored the biological activity of this compound, revealing its potential applications across various domains.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of specific enzymes involved in metabolic pathways.
Cytotoxic EffectsExhibited cytotoxic effects against cancer cell lines, indicating potential as an antitumor agent.
Antimicrobial ActivityShowed activity against various bacterial strains, suggesting use as an antimicrobial agent.

Case Studies

  • Antitumor Activity : A study published in Molecules highlighted the cytotoxic effects of this compound on cancer cell lines, demonstrating its potential as an anticancer agent through apoptosis induction .
  • Antimicrobial Effects : Research indicated that this compound possesses antimicrobial properties against specific pathogens, making it a candidate for further development in infectious disease treatment .
  • Enzyme Interaction : Investigations into the compound's interaction with enzymes revealed that it could serve as a potent inhibitor, thereby influencing metabolic processes relevant to disease states .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Treatment : Its cytotoxic properties may be harnessed for developing new anticancer therapies.
  • Infection Control : The antimicrobial activity suggests potential use in treating bacterial infections.
  • Metabolic Disorders : As an enzyme inhibitor, it may play a role in managing metabolic diseases by modulating enzyme activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,N-Dihydroxy-acetamidine
Reactant of Route 2
2,N-Dihydroxy-acetamidine

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